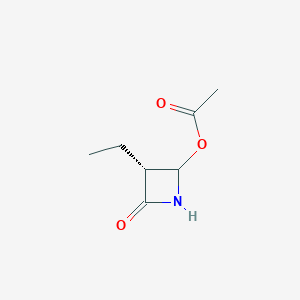

(3R)-3-Ethyl-4-oxoazetidin-2-yl acetate

Description

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

[(3R)-3-ethyl-4-oxoazetidin-2-yl] acetate |

InChI |

InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10)/t5-,7?/m0/s1 |

InChI Key |

VHOMYEKCMUWHJI-DSEUIKHZSA-N |

Isomeric SMILES |

CC[C@@H]1C(NC1=O)OC(=O)C |

Canonical SMILES |

CCC1C(NC1=O)OC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3 Ethyl 4 Oxoazetidin 2 Yl Acetate and Analogous Chiral 2 Azetidinones

Stereoselective Approaches to 2-Azetidinone Construction

The creation of chiral centers in the 2-azetidinone ring is a critical challenge that has been addressed through various sophisticated synthetic strategies. These methods aim to control the stereochemistry at the C3 and C4 positions, leading to the desired enantiomerically pure or enriched products.

Ketene-Imine Cycloadditions (Staudinger Reaction) in Chiral Azetidinone Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as a foundational and highly versatile method for the synthesis of β-lactams. organicreactions.orgwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction has become a principal route to these heterocyclic compounds. wikipedia.org The mechanism is generally accepted to be a two-step process. researchgate.netacs.org It begins with a nucleophilic attack of the imine's nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. researchgate.netacs.orgnih.gov The second, and often rate-determining, step is a ring-closure to form the β-lactam. researchgate.netnih.gov

Significant advancements have been made to render this reaction stereoselective. organicreactions.orgresearchgate.net Diastereocontrol is frequently achieved by employing chiral auxiliaries on either the ketene or the imine component, often resulting in diastereomeric ratios exceeding 95:5. organicreactions.orgresearchgate.net While many methods favor the formation of the cis-3,4-disubstituted β-lactam, procedures for obtaining the trans isomer have also been developed. organicreactions.org The stereochemical outcome can be influenced by factors such as the geometry of the imine, with (E)-imines typically yielding cis-β-lactams and (Z)-imines leading to trans products. acs.org

Due to the general instability of ketenes, they are commonly generated in situ. organicreactions.orgresearchgate.net This is often accomplished through the dehydrohalogenation of acid chlorides with a tertiary amine or by the Wolff rearrangement of α-diazo carbonyl compounds. organicreactions.orgresearchgate.net

Cyclization Reactions for Enantioselective Azetidinone Formation

Intramolecular cyclization reactions provide another powerful avenue for the enantioselective synthesis of 2-azetidinones. One notable approach involves the base-catalyzed intramolecular cyclization of N-(α-methyl)benzyl fumaramides. um.esnih.gov This method can produce 2-azetidinones with two adjacent chiral centers, including a quaternary carbon, in a regio-, diastereo-, and enantio-controlled manner. um.es The use of a macrocyclic host to create a confined reaction space can significantly influence the stereochemical outcome of the cyclization, sometimes leading to different diastereomers or higher enantioselectivity compared to the reaction performed in a standard solution. um.es

Other cyclization strategies include the rhodium(I)-catalyzed carbonylation of aziridines, which results in ring expansion to a β-lactam through the stereospecific insertion of carbon monoxide. bhu.ac.in Additionally, the intramolecular cyclization of β-amino acids and their derivatives, such as β-amino esters reacting with Grignard reagents, can also yield azetidinones. bhu.ac.in

Metal-Catalyzed and Organocatalytic Methods for Chiral Azetidinone Synthesis

Both metal-catalyzed and organocatalytic approaches have emerged as powerful tools for the asymmetric synthesis of chiral azetidinones.

Metal-Catalyzed Methods: Transition metal catalysts have been employed to facilitate the Staudinger reaction, particularly with less reactive imines. Lectka and coworkers reported the use of transition metal salts as nucleophiles to activate the ketene. nih.gov Gold catalysts have also been utilized in the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are structural isomers of the more common 2-azetidinones. nih.gov This method involves the generation of a reactive α-oxogold carbene intermediate. nih.gov Copper-catalyzed reactions, such as the Kinugasa reaction, provide another route to β-lactams, with recent studies focusing on elucidating the reaction mechanism. mdpi.com

Organocatalytic Methods: Organocatalysis offers a metal-free alternative for chiral azetidinone synthesis. Planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be highly effective enantioselective catalysts for the Staudinger reaction, successfully coupling a variety of ketenes and imines with good stereoselection and yield. nih.gov Chiral amine catalysts, including those derived from cinchona alkaloids, can serve a dual role as both a base to generate the ketene and a nucleophilic catalyst to promote the cycloaddition with desired stereoselectivity. nih.gov Furthermore, the development of novel chiral organocatalysts derived from aziridines has been reported for asymmetric aldol (B89426) reactions, with the resulting adducts being convertible to chiral azetidine (B1206935) rings. nih.gov

Table 1: Comparison of Catalytic Methods in Chiral Azetidinone Synthesis

| Catalytic Method | Catalyst Type | Key Features |

|---|---|---|

| Metal-Catalysis | Transition Metals (e.g., Au, Cu, Rh) | Activation of less reactive substrates, unique reaction pathways (e.g., oxidative cyclization). nih.govbhu.ac.innih.gov |

Regioselective and Diastereoselective Control in the Formation of 3,4-Disubstituted Azetidinones

Achieving precise control over the regioselectivity and diastereoselectivity in the synthesis of 3,4-disubstituted azetidinones is crucial for accessing specific isomers with desired biological activity. This control dictates the spatial arrangement of substituents on the β-lactam ring.

Control of Stereochemistry at C3 and C4 Positions

The relative stereochemistry at the C3 and C4 positions of the azetidinone ring is a direct consequence of the chosen synthetic methodology. In the context of the Staudinger reaction, the stereochemical outcome is influenced by several factors, including the structure of the reactants and the reaction conditions. nih.gov For instance, the use of N-triflyl imines in PPY-catalyzed Staudinger cycloadditions tends to favor the trans isomer, whereas N-tosyl imines preferentially yield the cis product. nih.gov

A general approach for the regio- and diastereoselective synthesis of 2-arylazetidines involves the kinetically controlled cyclization of benzylic amine derivatives, which exclusively forms the trans isomer of the four-membered ring. acs.orgresearchgate.net This highlights the importance of kinetic versus thermodynamic control in directing the stereochemical outcome. acs.org Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been developed as a method for the enantioselective synthesis of 2,3-disubstituted azetidines, demonstrating excellent control over both diastereoselectivity and enantioselectivity. acs.org

Strategies for Introducing the Ethyl Group at the (3R)-Position

The introduction of an ethyl group at the C3 position with a specific (R) configuration, as required for (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297), necessitates highly stereoselective synthetic methods. One of the most effective strategies for achieving this is through the Staudinger cycloaddition using a chiral ketene or a chiral imine. For example, a ketene derived from a chiral carboxylic acid precursor can react with an appropriate imine to set the stereochemistry at the C3 position.

A well-established route to a key precursor for carbapenem (B1253116) antibiotics, (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, starts from the readily available and inexpensive (R)-ethyl 3-hydroxybutanoate. nih.gov This multi-step synthesis demonstrates how a chiral starting material can be elaborated to install the desired stereocenters on the azetidinone ring. nih.gov While this example features a hydroxyethyl (B10761427) group, similar principles can be applied to introduce a simple ethyl group by starting with an appropriate chiral precursor.

Another general strategy involves the use of a Grignard reaction on a ketone to introduce the ethyl group, followed by an elimination reaction to form an alkene, which can then be further functionalized. youtube.com Although this is a more general approach for adding an ethyl group, its application to the specific synthesis of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate would require careful planning to ensure the correct stereochemical outcome.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-azetidinone |

| N-(α-methyl)benzyl fumaramide |

| Aziridine |

| Azetidin-3-one |

| N-propargylsulfonamide |

| 4-(pyrrolidino)pyridine |

| Cinchona alkaloid |

| N-triflyl imine |

| N-tosyl imine |

| 2-arylazetidine |

| Azetine |

| (3R,4R)-4-acetoxy-3-[(R)-1'-((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone |

Strategies for Introducing the Acetate Moiety at C2

The introduction of an acetate group at the C2 position of the azetidinone ring is a critical transformation in the synthesis of various β-lactam compounds. One of the most prevalent and effective methods for this transformation is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. rsc.org Specifically, 2-acetoxyacetyl chloride serves as a key reagent, generating acetoxyketene in situ, which then reacts with an appropriate imine to yield the desired 3-acetoxy-2-azetidinone. mdpi.com This method is advantageous as the acetoxy group can be selectively hydrolyzed to a 3-hydroxy group, providing a versatile handle for further functionalization. mdpi.com

The stereochemical outcome of the Staudinger reaction can be influenced by various factors, including the choice of solvent, temperature, and the nature of the substituents on both the ketene and the imine. nih.gov For instance, non-polar solvents tend to favor the formation of cis-β-lactams, while polar solvents can promote the formation of the trans isomers. nih.gov Enantiopure β-lactams can be achieved by employing chiral auxiliaries on the imine or by using chiral catalysts. nih.govnih.gov For example, the reaction of an imine derived from a chiral amine, such as (R)-1-phenylethylamine, with phthalimidoacetyl chloride can lead to high diastereoselectivity. nih.gov Similarly, chiral imines derived from sugars like D-glyceraldehyde acetonide have been successfully used to afford cis-β-lactams with high stereocontrol. nih.govnih.gov

Another notable strategy involves the oxidative decarboxylation of a 4-carboxyazetidinone precursor. For instance, (3R,4R)-4-acetoxy-3-{[(1'R)-1'-t-butyldimethylsilyloxy]ethyl}-1-p-methoxyphenyl-2-azetidinone can be synthesized by treating the corresponding 4-carboxyazetidinone with lead tetraacetate in a mixture of dimethylformamide and acetic acid. google.com This method offers a stereoselective route to the desired 4-acetoxyazetidinone. google.com Subsequent removal of the N-aryl protecting group, often via ozonolysis, yields the final product. google.com

The table below summarizes key synthetic approaches for introducing the acetate moiety at the C2 (or C4 in alternative nomenclature) position of the azetidinone ring.

| Method | Key Reagents | Typical Stereochemistry | Key Features |

| Staudinger Cycloaddition | 2-Acetoxyacetyl chloride, Imine, Base (e.g., Triethylamine) | cis or trans depending on conditions | Versatile, allows for subsequent hydrolysis to 3-hydroxy group. mdpi.com |

| Asymmetric Staudinger Cycloaddition | Chiral Imine, Acetoxyacetyl chloride | High diastereoselectivity | Enables synthesis of enantiopure β-lactams. nih.govnih.gov |

| Oxidative Decarboxylation | 4-Carboxyazetidinone, Lead Tetraacetate | Stereoselective | Provides a direct route to 4-acetoxyazetidinones from carboxylic acid precursors. google.com |

Innovative Synthetic Pathways and Green Chemistry Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 2-azetidinones. derpharmachemica.comresearchgate.netrasayanjournal.co.in This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles with fewer side products. mdpi.comderpharmachemica.com The Staudinger cycloaddition, a cornerstone of β-lactam synthesis, has been successfully adapted to microwave conditions. For example, the reaction of imines with ketenes generated in situ from acyl chlorides can be completed in minutes under microwave irradiation, compared to hours or even days required for conventional heating. mdpi.comresearchgate.net

Several studies have demonstrated the efficacy of microwave irradiation in the synthesis of various 2-azetidinone derivatives. mdpi.comderpharmachemica.comsciengine.com For instance, the cycloaddition of chloroacetyl chloride with Schiff bases in the presence of a base like triethylamine (B128534) proceeds efficiently under microwave conditions to afford 3-chloro-2-azetidinones in high yields. derpharmachemica.comnih.gov This approach has been highlighted as a greener methodology due to its efficiency and reduced energy consumption. derpharmachemica.com

Solvent-free synthesis, another key principle of green chemistry, has also been applied to the production of β-lactams. These reactions, often conducted under microwave irradiation or using solid-supported catalysts, eliminate the need for volatile and often toxic organic solvents, thereby reducing environmental impact and simplifying product purification. nih.gov For example, the synthesis of 4-alkyliden-β-lactams has been achieved under solvent-free conditions using silica-supported cesium carbonate. nih.gov

The following table presents a comparison of conventional and microwave-assisted synthesis for a representative Staudinger reaction.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 16–24 hours mdpi.com | 30–45 minutes mdpi.com |

| Yield | 50–60% mdpi.com | 81–96% mdpi.com |

| Conditions | Refluxing toluene | Microwave oven (e.g., 200 watts) researchgate.net |

Flow chemistry, or continuous flow synthesis, has gained significant traction as a modern and efficient method for producing chemical compounds, including heterocyclic structures like azetidines. researchgate.netresearchgate.netuc.pt This technology offers numerous advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uc.pt The modular nature of flow systems allows for the integration of multiple reaction steps, purification, and analysis in a continuous manner. uc.pt

In the context of azetidinone synthesis, flow chemistry enables transformations that may be difficult or hazardous to perform in batch. For instance, the use of highly reactive intermediates can be managed more safely in a flow reactor due to the small reaction volumes and excellent temperature control. researchgate.net While specific examples for the direct flow synthesis of "this compound" are not extensively detailed in the provided search results, the principles of flow chemistry are applicable to key reactions in its synthesis, such as the Staudinger reaction or other cycloadditions.

The photolysis of α-diazo-β-ketoamides to form β-lactams via a Wolff rearrangement has been shown to be amenable to continuous-flow photochemical reactors. google.com This approach can expedite reaction times and facilitate scale-up. google.com Furthermore, flow chemistry has been utilized for the synthesis of azetidine derivatives, which are structurally related to azetidinones, demonstrating the potential of this technology for the production of strained four-membered rings. researchgate.netresearchgate.net The development of sequential flow processes allows for the multi-step synthesis of complex molecules, including intermediates for active pharmaceutical ingredients, without the need for isolating intermediates. uc.pt

Stereochemical Principles and Enantiopurity in 3r 3 Ethyl 4 Oxoazetidin 2 Yl Acetate Chemistry

Chiral Resolution and Asymmetric Synthesis Strategies for 2-Azetidinones

The synthesis of enantiomerically pure 2-azetidinones, including (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297), is a significant challenge in organic chemistry. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis to selectively produce the desired enantiomer.

Chiral Resolution: This approach involves the separation of a mixture of enantiomers. One common method is the use of chiral resolving agents to form diastereomeric salts that can be separated by physical means, such as crystallization. Another technique is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For instance, lipases have been successfully used in the kinetic resolution of 4-acetoxy-azetidin-2-one, a related precursor, through hydrolysis or transesterification reactions.

Asymmetric Synthesis: This is often the preferred method as it can, in principle, convert all of the starting material into the desired enantiomer. Several asymmetric strategies have been developed for the synthesis of chiral 2-azetidinones.

One notable approach is the [2+2] cycloaddition reaction , famously known as the Staudinger synthesis, between a ketene (B1206846) and an imine. researchgate.netthieme-connect.com The stereochemical outcome of this reaction can be controlled by using a chiral auxiliary on either the ketene or the imine. For example, the asymmetric synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)siloxy]ethyl}-4-oxoazetidin-2-yl acetate has been achieved with high diastereoselectivity through the cycloaddition of diketene (B1670635) with a chiral imine derived from (S)-glyceraldehyde. researchgate.netthieme-connect.com

Another powerful method is the 1,3-dipolar cycloaddition reaction . A chiral nitrone can react with an alkene to produce a chiral isoxazolidine (B1194047), which can then be converted into the desired β-lactam. This strategy has been successfully applied to the synthesis of 3-[(R)-1-Hydroxyethyl]-4-oxoazetidin-2-yl acetate, a key intermediate for various carbapenem (B1253116) antibiotics. electronicsandbooks.com

The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the required level of enantiopurity.

Table 1: Selected Asymmetric Synthesis Approaches to Chiral 2-Azetidinone Precursors

| Precursor Target | Synthetic Strategy | Chiral Source/Catalyst | Key Features | Reference |

| (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)siloxy]ethyl}-4-oxoazetidin-2-yl acetate | [2+2] Cycloaddition | (S)-Glyceraldehyde-derived imine | High diastereoselectivity | researchgate.netthieme-connect.com |

| 3-[(R)-1-Hydroxyethyl]-4-oxoazetidin-2-yl acetate | 1,3-Dipolar Cycloaddition | Chiral nitrone | Stereoselective formation of isoxazolidine intermediate | electronicsandbooks.com |

| Enantiopure 3-amino-4-alkyl-2-azetidinones | Ester enolate-imine condensation | Chiral imines | Access to all four stereoisomers depending on reaction conditions | uu.nl |

Impact of Chirality on Molecular Recognition and Ligand-Target Interactions

The biological activity of many pharmaceuticals is intrinsically linked to their chirality. The specific three-dimensional structure of a molecule determines how it interacts with its biological target, such as an enzyme or a receptor. These interactions are often highly stereospecific, meaning that one enantiomer may exhibit potent therapeutic effects while the other may be inactive or even cause undesirable side effects.

In the context of β-lactam compounds like (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate, the stereochemistry of the substituents on the azetidinone ring is crucial for its potential biological activity. The core structure of β-lactams mimics the D-alanyl-D-alanine moiety of peptidoglycan, the building block of the bacterial cell wall. drugbank.comderpharmachemica.com This molecular mimicry allows them to bind to and inhibit penicillin-binding proteins (PBPs), enzymes that are essential for the synthesis of the cell wall. drugbank.comderpharmachemica.com

The precise orientation of the ethyl group at the C3 position and the acetate group at the C4 position of this compound dictates its fit within the active site of a PBP. The (3R) configuration, along with the stereochemistry of the side chains, influences the binding affinity and the rate of acylation of the enzyme's active site serine residue. Any deviation from the optimal stereochemistry can lead to a significant loss of activity.

Furthermore, the chirality of the molecule can affect its metabolic fate, including its absorption, distribution, and excretion. Different enantiomers can be metabolized at different rates by chiral enzymes in the body, leading to variations in their pharmacokinetic profiles.

Methodologies for Chiral Purity Determination and Stereoisomeric Analysis

Given the profound impact of stereochemistry on biological activity, the accurate determination of enantiomeric purity is a critical aspect of the development and quality control of chiral compounds like this compound. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating and quantifying enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. mdpi.com For 2-azetidinone derivatives, various polysaccharide-based and macrocyclic glycopeptide-based CSPs have been shown to be effective. mdpi.com The enantiomeric excess (e.e.) can be accurately determined by comparing the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for stereoisomeric analysis. While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in the presence of a chiral solvating agent or a chiral shift reagent. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons or carbons. 1H and 13C NMR can provide information about the relative stereochemistry of the substituents on the azetidinone ring. For instance, the coupling constants between the protons at C3 and C4 can help to distinguish between cis and trans isomers. The absolute configuration of a similar compound, (2R,3R)-1-[(1R)-1'-Benzyloxycarbonyl-2'-methyl-1',2'-epoxyprop-1'-yl]-2-isopropylaminosulphonyl-3-[3'-(o-chlorophenyl)-5'-methyl-isoxazol-4'-yl]-carbonylamino-4-oxoazetidine, was unambiguously determined by X-ray structure analysis. srce.hr

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for the separation of volatile enantiomers. This method employs a chiral stationary phase in a capillary column.

The validation of these analytical methods is essential to ensure their accuracy, precision, and reliability for the determination of enantiomeric purity.

Table 2: Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | Selection of appropriate chiral stationary phase and mobile phase. Baseline separation is ideal for accurate quantification. |

| NMR Spectroscopy | Use of chiral solvating agents or shift reagents to induce diastereomeric environments, resulting in distinguishable spectra for enantiomers. | Choice of chiral auxiliary. Analysis of chemical shifts and coupling constants. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Compound must be volatile or derivatized to be volatile. |

| X-ray Crystallography | Determination of the absolute configuration of a molecule in a single crystal. | Requires the formation of a suitable single crystal. Provides unambiguous structural information. |

Chemical Transformations and Reactivity Profiles of the 3r 3 Ethyl 4 Oxoazetidin 2 Yl Acetate Scaffold

Reactivity of the Four-Membered Azetidinone Lactam Ring

The defining feature of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297) is the β-lactam ring, a four-membered cyclic amide. The inherent ring strain and the nature of the amide bond within this small ring system are the principal drivers of its chemical reactivity.

The carbonyl group within the β-lactam ring is highly susceptible to nucleophilic attack. This reactivity is a direct consequence of the significant ring strain, which is relieved upon cleavage of the amide bond. The amide bond in a typical acyclic amide is stabilized by resonance, resulting in a planar geometry and reduced carbonyl reactivity. However, in a four-membered ring, the geometric constraints prevent the nitrogen atom's lone pair from effectively overlapping with the carbonyl π-system. This lack of resonance delocalization increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

The general mechanism for nucleophilic acyl substitution on the β-lactam ring involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the cleavage of the C-N bond of the lactam ring. The ethyl group at the C3 position can exert a modest steric hindrance, potentially influencing the rate of nucleophilic attack depending on the size of the incoming nucleophile.

Common nucleophiles that readily open the β-lactam ring include hydroxide ions, alkoxides, amines, and thiols. The reaction with water or hydroxide leads to the formation of the corresponding β-amino acid, in this case, 3-amino-2-ethylpentanoic acid, after hydrolysis of the acetate group.

| Nucleophile | Product of Ring-Opening |

| Hydroxide (OH⁻) | β-amino acid |

| Alkoxide (RO⁻) | β-amino ester |

| Amine (RNH₂) | β-amino amide |

The stability of the β-lactam ring is a critical factor in its chemical profile. The ring is susceptible to cleavage under both acidic and basic conditions.

Under basic conditions, as mentioned above, direct nucleophilic attack by hydroxide on the carbonyl carbon is the predominant cleavage pathway. The rate of this hydrolysis is significantly faster than that of a corresponding acyclic amide due to the relief of ring strain.

In acidic media, the cleavage mechanism is initiated by the protonation of the carbonyl oxygen or the nitrogen atom of the lactam. Protonation of the carbonyl oxygen further activates the carbonyl carbon towards nucleophilic attack by a weak nucleophile like water. Alternatively, protonation of the nitrogen atom can facilitate the C-N bond cleavage.

The substituents on the β-lactam ring also play a role in its stability. The 3-ethyl group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon, thereby having a minor stabilizing effect on the ring compared to electron-withdrawing substituents. However, this effect is generally outweighed by the dominant influence of the ring strain.

| Condition | Cleavage Mechanism |

| Basic (e.g., NaOH) | Nucleophilic attack by OH⁻ on the carbonyl carbon. |

| Acidic (e.g., HCl) | Protonation of the carbonyl oxygen or nitrogen, followed by nucleophilic attack. |

Transformations Involving the Acetate Functionality

The acetate group at the C2 position of the azetidinone ring is an ester and, as such, is amenable to a variety of transformations common to this functional group.

The acetate group can be readily hydrolyzed under both acidic and basic conditions to yield the corresponding alcohol, (3R)-3-ethyl-4-oxoazetidin-2-ol. Basic hydrolysis, typically carried out with a base such as sodium hydroxide or potassium carbonate in a protic solvent, proceeds via a saponification mechanism. Acid-catalyzed hydrolysis, often employing a mineral acid in an aqueous medium, is also effective.

Transesterification, or ester exchange, is another important reaction of the acetate functionality. By treating (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate with an alcohol in the presence of an acid or base catalyst, the acetyl group can be replaced by a different acyl group, or the ethoxy part of a different ester can be introduced. This reaction is often driven to completion by using a large excess of the reactant alcohol.

The hydrolysis of the acetate to the corresponding alcohol opens up a wide array of possibilities for further derivatization. The resulting hydroxyl group is a versatile handle for the introduction of new functionalities. It can be acylated to form different esters, alkylated to form ethers, or oxidized to a ketone, although the latter might be challenging without affecting the lactam ring.

These derivatization reactions are crucial for modifying the properties of the molecule, such as its solubility, stability, and biological activity. For instance, the introduction of different ester groups can be used to create a library of compounds for structure-activity relationship (SAR) studies.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Alcohol |

| Transesterification | R'OH, H⁺ or base | New Ester |

| Acylation (of alcohol) | R'COCl, pyridine | New Ester |

| Alkylation (of alcohol) | R'X, base | Ether |

Reactions at the 3-Ethyl Substituent and Other Peripheral Modifications

While the reactivity of the β-lactam ring and the acetate group are often the primary focus, the 3-ethyl substituent also offers opportunities for chemical modification. Functionalization at the C3 position of the β-lactam ring is a well-established strategy for modulating the biological activity of these compounds. nih.gov

Reactions involving the 3-ethyl group typically require more forcing conditions compared to the transformations of the lactam or acetate functionalities. One potential reaction is free-radical halogenation, which could selectively introduce a halogen atom at the α- or β-position of the ethyl group. This halogenated intermediate could then serve as a precursor for further nucleophilic substitution or elimination reactions, allowing for the introduction of a variety of other functional groups.

Another possibility is oxidation of the ethyl group. Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, though careful selection of reagents would be necessary to avoid cleavage of the sensitive β-lactam ring.

Peripheral modifications at the N1 position of the lactam ring are also a common strategy in β-lactam chemistry. While the parent compound is unsubstituted at this position, it can be N-alkylated or N-acylated to introduce a wide range of substituents, which can significantly impact the molecule's properties.

Structure Mechanism Relationships of Azetidinone Derivatives in Biochemical Systems

Molecular Mimicry and Interactions with Target Enzymes

The primary mechanism by which azetidinone derivatives exert their antibacterial effect is through the inhibition of enzymes essential for bacterial cell wall synthesis. derpharmachemica.com This inhibitory action is a direct result of the molecule's ability to mimic a natural substrate and covalently bind to the enzyme's active site.

The bactericidal action of azetidinone compounds stems from their structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. nih.govresearchgate.net This dipeptide is the terminal segment of the peptidoglycan precursor chains that form the bacterial cell wall. Penicillin-Binding Proteins (PBPs) are bacterial transpeptidases that catalyze the final step in peptidoglycan synthesis: the cross-linking of adjacent peptide chains to create a rigid, protective cell wall. oup.comyoutube.com

The azetidinone ring mimics the conformation of the D-Ala-D-Ala substrate, allowing it to fit into the active site of a PBP. nih.govoup.com The mechanism of inhibition proceeds as follows:

Non-covalent Binding: The azetidinone derivative first forms a non-covalent Michaelis-Menten complex with the PBP. nih.gov

Covalent Acylation: A highly reactive serine residue within the PBP active site performs a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring. nih.govnih.gov

Ring Opening: This attack leads to the irreversible opening of the four-membered ring and the formation of a stable, covalent acyl-enzyme complex. nih.govwikipedia.org

By forming this long-lived covalent bond, the azetidinone molecule, such as (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297), effectively traps the enzyme, rendering it incapable of performing its natural function of cross-linking the cell wall. nih.govnih.gov The continued activity of other enzymes that degrade the cell wall (autolysins), combined with the halt in synthesis, leads to a weakened cell structure, eventual cell lysis, and bacterial death. nih.gov

The most significant mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govnih.gov These enzymes effectively neutralize azetidinone-based drugs by hydrolyzing the amide bond in the β-lactam ring before the drug can reach its PBP target. nih.gov

The catalytic mechanism of serine-based β-lactamases is functionally similar to that of PBPs, involving an acylation step. However, the key difference lies in the subsequent deacylation step:

Acylation: A serine residue in the β-lactamase active site attacks the β-lactam carbonyl, forming a covalent acyl-enzyme intermediate, similar to the PBP interaction. nih.gov

Hydrolysis (Deacylation): Unlike the stable complex formed with PBPs, the acyl-enzyme intermediate with β-lactamase is highly unstable. A water molecule, often activated by a conserved base such as a glutamate (B1630785) residue, rapidly hydrolyzes the ester bond of the intermediate. nih.govrsc.org

This rapid hydrolysis regenerates the free, active enzyme and releases the now-inactive, ring-opened antibiotic. nih.gov This process allows a single β-lactamase molecule to inactivate a large number of antibiotic molecules, conferring high levels of resistance. The susceptibility of a specific compound like (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate to this enzymatic degradation would depend on the nature of its side chains, which can influence its recognition and processing by different classes of β-lactamases.

Role of Stereochemistry in Molecular Recognition and Binding Affinity

Stereochemistry is a critical determinant of the biological activity of azetidinone derivatives. researchgate.netpioneerpublisher.com The specific three-dimensional arrangement of the substituents on the azetidinone ring is essential for effective binding to the active site of PBPs. The enzyme's active site is a chiral environment, and it recognizes only specific stereoisomers of its substrate and, by extension, its inhibitors. pioneerpublisher.com

For a compound like this compound, the designation (3R) specifies the absolute configuration at the third carbon atom of the ring. This precise orientation of the ethyl group is crucial for several reasons:

Enzyme-Substrate Fit: The stereochemistry ensures that the substituents are positioned correctly to interact favorably with the amino acid residues in the PBP's binding pocket, maximizing binding affinity.

Reactivity: The stereochemical configuration influences the strain and geometry of the β-lactam ring, which in turn affects its susceptibility to nucleophilic attack by the PBP's active site serine.

Different stereoisomers of the same molecule often exhibit dramatically different levels of antibacterial activity, with some isomers being highly potent while others are completely inactive. This underscores the importance of stereoselective synthesis in the development of effective β-lactam agents. researchgate.netpioneerpublisher.com

Design Principles for Azetidinone-Based Probes and Inhibitors

The development of new azetidinone-based inhibitors and chemical probes is guided by established structure-activity relationships (SAR) and the goal of overcoming resistance mechanisms. Key design principles include:

Modification of Ring Substituents: The nature of the side chains attached to the azetidinone core, such as the ethyl group at C-3 and the acetate group at the nitrogen (or C-2) in this compound, profoundly influences the molecule's properties. Altering these substituents can enhance antibacterial potency, broaden the spectrum of activity against different bacterial species, and improve stability against hydrolysis by β-lactamases. nih.govnih.gov For example, bulky side chains can sterically hinder the approach of β-lactamase enzymes without preventing the binding to target PBPs.

Enhancing Ring Strain: Increasing the strain of the β-lactam ring can enhance its reactivity as an acylating agent, potentially leading to more rapid inhibition of PBPs. This can be achieved through the fusion of a second ring, as seen in bicyclic penicillins and cephalosporins.

Development of Probes: Azetidinone scaffolds can be used to design chemical probes to study enzyme-inhibitor interactions. This often involves incorporating a reporter tag (like a fluorescent group or a biotin (B1667282) tag) and a photo-reactive group (like a diazirine) onto the core structure. Such probes allow for the covalent labeling and subsequent identification of binding proteins, helping to elucidate mechanisms of action and resistance. nih.gov

Overcoming Resistance: A primary goal is the design of molecules that are poor substrates for β-lactamases. This involves creating structures that are either not recognized by the resistance enzymes or that form very stable acyl-enzyme complexes with them, effectively inhibiting the inhibitor. nih.gov

By applying these principles, medicinal chemists can use a basic scaffold like this compound as a starting point to develop novel therapeutic agents with improved efficacy and the ability to combat resistant bacterial strains. iipseries.org

Computational Chemistry and Spectroscopic Investigations of 3r 3 Ethyl 4 Oxoazetidin 2 Yl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule, such as (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297). These methods, including Density Functional Theory (DFT) and Hartree-Fock (HF), can elucidate the molecule's geometric and electronic structure, which are key determinants of its reactivity. researchgate.net

The defining feature of the azetidinone ring is its high degree of ring strain, a consequence of the near 90° bond angles within the four-membered ring, compared to the ideal 109.5° for sp³ hybridized atoms. nih.govresearchgate.net This strain, combined with the amide resonance, renders the β-lactam bond susceptible to nucleophilic attack, a critical step in its mechanism of action against bacterial enzymes. nih.govkhanacademy.org Quantum chemical calculations allow for the precise quantification of this strain energy and the analysis of the electron distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For azetidinone derivatives, these calculations often reveal that the LUMO is centered on the carbonyl carbon of the β-lactam ring, confirming it as the primary site for nucleophilic attack. researchgate.net Atomic site condensed Fukui functions can also be calculated to demonstrate the high reactivity of the ring atoms. researchgate.net

Table 1: Representative Data from Quantum Chemical Analysis of an Azetidinone Core This table presents typical data obtained from DFT calculations for a model azetidinone structure, illustrating the types of parameters that would be determined for (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate.

| Calculated Parameter | Typical Value/Description | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Provides a measure of the molecule's stability. |

| HOMO Energy | -7.0 to -9.0 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.5 to 1.5 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.5 to 10.5 eV | Correlates with chemical reactivity and stability. |

| Mulliken Charge on C=O Carbon | +0.4 to +0.6 | Highlights the electrophilic nature of the carbonyl carbon. |

| Bond Angle (N-C=O) | ~91° | Quantifies the geometric strain in the β-lactam ring. |

Molecular Dynamics Simulations of Azetidinone Conformational Landscapes

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules like this compound in a biological environment. nih.gov MD simulations model the movement of atoms over time by numerically integrating Newton's laws of motion, providing a "movie" of molecular life. dtu.dk This is crucial for understanding how the molecule explores different shapes, or conformations, and how it interacts with solvent molecules or a protein binding pocket. nih.gov

For an azetidinone derivative, MD simulations can map its conformational landscape. This involves analyzing the flexibility of the four-membered ring, which is not perfectly planar, and the rotational freedom of its substituents—the ethyl group at position 3 and the acetate group at position 2. The simulation can reveal the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Understanding these dynamics is important, as the specific conformation adopted by the molecule upon binding to a target may differ from its preferred state in solution. researchgate.net

Table 2: Typical Setup and Key Outputs of an MD Simulation for an Azetidinone Derivative This table outlines the typical parameters and analyses that would be part of an MD simulation study on this compound.

| Simulation Parameter/Analysis | Example Specification | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Defines the potential energy function for all atoms. |

| Solvent Model | SPC/E, TIP3P (Water) | Simulates the aqueous physiological environment. |

| Simulation Time | 100 - 500 nanoseconds | Duration of the simulation to ensure adequate sampling of conformations. |

| Temperature | 300 K | Simulates physiological temperature. |

| Analysis: RMSD | Root Mean Square Deviation | Measures the average change in atomic positions to assess conformational stability. |

| Analysis: Dihedral Angles | Torsion angles of substituents | Tracks the orientation and flexibility of the ethyl and acetate side chains. |

| Analysis: Ring Pucker | Cremer-Pople parameters | Quantifies the non-planar conformation of the azetidinone ring. |

Docking and Molecular Modeling Studies of Azetidinone-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein. rjptonline.orgproquest.com This method is central to drug discovery, helping to identify potential drug candidates and understand their mechanisms of action at the molecular level. mdpi.com For azetidinone derivatives, the primary targets are often bacterial Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for cell wall synthesis. nih.govmdpi.com

The docking process involves placing the ligand into the active site of the target protein and evaluating the fit using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable interactions. nih.gov The core structure of β-lactam antibiotics mimics the D-Ala-D-Ala dipeptide, the natural substrate of PBPs. nih.govbiomolther.org This allows the antibiotic to enter the active site, where a serine residue attacks the highly reactive carbonyl carbon of the β-lactam ring. nih.gov This forms a stable covalent acyl-enzyme complex, inactivating the enzyme and halting cell wall construction. nih.gov

Docking programs like AutoDock are used to explore numerous possible binding poses and predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the azetidinone derivative and the protein's active site residues. rjptonline.orgmdpi.com These studies can guide the synthesis of new derivatives with improved binding affinity and specificity. benthamdirect.com

Table 3: Representative Data from a Molecular Docking Study of an Azetidinone with a PBP This table shows a hypothetical summary of results from docking this compound into a bacterial PBP active site.

| Docking Parameter | Result | Interpretation |

| Target Protein | Penicillin-Binding Protein 2a (PBP2a) | A key enzyme responsible for antibiotic resistance in MRSA. |

| Binding Energy (Affinity) | -7.5 kcal/mol | A strong predicted binding affinity. |

| Key Hydrogen Bonds | Ser403, Thr600 | Interaction with the catalytic serine residue is critical for covalent inhibition. |

| Hydrophobic Interactions | Met641, Leu380 | Side chains of the azetidinone stabilize its position within the binding pocket. |

| Predicted Pose | Carbonyl oxygen in oxyanion hole | Correct orientation for nucleophilic attack by the active site serine. |

| Covalent Inhibition | Covalent bond formed with Ser403 | The simulation confirms the expected mechanism of irreversible inhibition. |

Advanced Spectroscopic Characterization Techniques for Stereochemical Assignment

The synthesis of a specific stereoisomer of a chiral molecule like this compound requires rigorous characterization to confirm its structure and stereochemistry. Advanced spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. ¹H NMR provides information on the number and environment of protons. For azetidinones, the coupling constant (J-value) between the protons at the C3 and C4 positions is a diagnostic tool for determining the relative stereochemistry. A smaller coupling constant (J ≈ 2-3 Hz) is indicative of a trans relationship between the substituents, while a larger value (J ≈ 5-6 Hz) indicates a cis relationship. mdpi.com¹³C NMR helps identify all carbon atoms, including the characteristic signal of the carbonyl carbon in the strained ring. nih.gov

For more complex structures, two-dimensional (2D) NMR techniques such as ¹H-¹³C COSY (Correlation Spectroscopy) are employed to establish direct connections between protons and the carbons they are attached to, providing unambiguous assignments. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govInfrared (IR) Spectroscopy is particularly useful for identifying the high-frequency stretching vibration of the β-lactam carbonyl group (typically around 1730-1760 cm⁻¹), which is a hallmark of the strained four-membered ring. nih.govresearchgate.net

Finally, X-ray Crystallography provides the most definitive evidence of a molecule's three-dimensional structure and absolute stereochemistry, although it requires the successful growth of a suitable single crystal. mdpi.com

Table 4: Summary of Spectroscopic Data for Characterization of Azetidinone Derivatives This table presents expected spectroscopic data points for a compound like this compound.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Strong absorption at ~1750 cm⁻¹ | Characteristic C=O stretch of a strained β-lactam ring. |

| ¹H NMR | JH3-H4 coupling constant ≈ 2.5 Hz | Confirms trans stereochemistry between C3 and C4 substituents. |

| ¹³C NMR | Signal at ~165-170 ppm | Corresponds to the carbonyl carbon of the β-lactam. |

| Mass Spectrometry (HRMS) | Exact mass measurement | Confirms the elemental composition and molecular formula. |

| X-ray Crystallography | Full 3D structural solution | Unambiguously determines the (3R) configuration and all bond lengths/angles. |

Azetidinone Derivatives As Versatile Chemical Building Blocks and Mechanistic Probes

Development of Azetidinone-Based Bioconjugates for Research Applications

Bioconjugation, the process of linking a molecule to a biomolecule such as a protein, peptide, or nucleic acid, is a powerful strategy for developing research tools and therapeutic agents. The chemical functionality of (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297) provides handles for its incorporation into larger bioconjugate structures. The acetate group can be hydrolyzed to reveal a hydroxyl group, which can then be further functionalized. Similarly, the N-H group of the β-lactam can be a site for modification.

One approach to creating azetidinone-based bioconjugates is through the synthesis of hybrid molecules where the azetidinone core is linked to another biologically active moiety. For example, new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized, effectively creating bioconjugates of an azetidinone and a sulfonamide. nih.gov These hybrid molecules have been evaluated for their antimicrobial and antioxidant activities. nih.gov

The principles of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, are also applicable to the functionalization of azetidinone derivatives for bioconjugation. Although direct examples with (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate are not prominent in the literature, the general concept of introducing alkyne or azide (B81097) functionalities into the azetidinone structure would allow for its facile conjugation to biomolecules that have been modified with the complementary reactive partner. This approach would enable the development of azetidinone-based probes for a variety of research applications, including activity-based protein profiling and targeted drug delivery.

Future Perspectives and Emerging Research Directions in Azetidinone Chemistry

Development of Novel Stereoselective Catalytic Systems

The precise control of stereochemistry is paramount in the synthesis of biologically active azetidinones. Future research is heavily focused on creating more efficient and highly selective catalytic systems to access specific stereoisomers. For a molecule such as (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate (B1210297), achieving the desired (3R) configuration of the ethyl group alongside the stereochemistry at other positions is a significant synthetic challenge.

Emerging strategies in this area include the use of novel organocatalysts, transition-metal catalysts with chiral ligands, and photoredox catalysis. nih.gov The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine remains a primary method for constructing the β-lactam ring, and modern catalysis aims to render this reaction asymmetric. mdpi.com For instance, recent developments have shown success in using N-heterocyclic carbenes (NHCs) and chiral Brønsted acids to control the stereochemical outcome.

An emerging area is the application of photocatalysis in the synthesis of 2-azetidinones. mdpi.com Visible light-promoted photoredox catalysis, for example, allows for the generation of radical intermediates under mild conditions, which can then be guided by chiral catalysts to add to imines stereoselectively. nih.govrsc.org This method opens up new pathways for creating highly functionalized α-amino acids and, by extension, complex β-lactams. nih.gov

Table 1: Comparison of Emerging Stereoselective Catalytic Methods for Azetidinone Synthesis

| Catalytic System | Reaction Type | Key Advantages | Potential Application for (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate |

| Dirhodium Catalysts | Carbene Insertion | High yield and selectivity for single isomers. wikipedia.org | Precise installation of the acetate group via a carbene precursor. |

| Chiral N-Heterocyclic Carbenes (NHCs) | [2+2] Cycloaddition | Metal-free catalysis, good to excellent enantioselectivity. | Controlling the stereoselective formation of the four-membered ring. |

| Asymmetric Organocatalysis | [2+2] Cycloaddition | Avoids toxic metals, mild reaction conditions. mdpi.com | Enantioselective synthesis starting from simple achiral precursors. |

| Photoredox Catalysis with Chiral Lewis Acids | Radical Addition | Use of light energy, access to unique reactive intermediates. nih.gov | Stereoselective introduction of the ethyl group via a radical pathway. |

Research findings indicate that the choice of catalyst and reaction conditions can dramatically influence diastereoselectivity. For example, in the synthesis of related acetoxy azetidinones, titanium tetrachloride-mediated reduction of a ketone precursor was found to be highly stereoselective. researchgate.net Such specific and high-fidelity transformations are critical for the efficient synthesis of targeted single-isomer products like this compound.

Exploration of New Azetidinone Ring-Opening and Ring-Expansion Reactions

While the synthesis of the azetidinone core is well-established, its use as a versatile intermediate for more complex heterocyclic structures is a growing field of interest. The inherent ring strain of the β-lactam makes it susceptible to controlled ring-opening or expansion, providing access to novel molecular scaffolds that are otherwise difficult to synthesize.

Ring-Opening Reactions: The cleavage of the amide bond in the azetidinone ring can yield valuable β-amino acids. By designing specific reagents and catalysts, this process can be controlled to produce precursors for peptides, other polymers, or complex natural products. Palladium-catalyzed ring-opening reactions, for instance, have been used with related nitrogen-containing rings like aziridines, suggesting potential applicability to azetidinones. reading.ac.uk

Ring-Expansion Reactions: A particularly innovative area is the expansion of the four-membered azetidinone ring into larger, medicinally relevant heterocycles such as diazepines, oxazines, or other multi-membered rings. The Buchner ring expansion, a reaction that typically involves the addition of a carbene to an aromatic ring followed by an electrocyclic opening, provides a conceptual framework for how such expansions might be achieved. wikipedia.org For example, a reaction between an azetidinone derivative and a diazo compound in the presence of a rhodium catalyst could potentially lead to a seven-membered ring system. Another approach involves the electrophilic ring expansion of related heterocycles like aziridines with ketenes, which has been shown to produce five-membered oxazoline (B21484) rings efficiently. beilstein-journals.org Adapting this chemistry to azetidinones could unlock new synthetic pathways.

Table 2: Potential Ring Transformation Strategies for Azetidinone Scaffolds

| Transformation | Reagents/Catalysts | Resulting Structure |

| Catalytic Ring-Opening | Palladium catalysts, Nucleophiles | β-Amino acid derivatives |

| Photochemical Ring Expansion | Diazo compounds, UV light | Fused heterocyclic systems |

| Carbene-Mediated Ring Expansion | Ethyl diazoacetate, Rhodium(II) catalysts | Substituted diazepinones |

| Electrophilic Ring Expansion | Ketenes, Lewis acids | Functionalized oxazinones |

These strategies move beyond the traditional role of azetidinones as simple antibiotic pharmacophores, reimagining them as chiral building blocks for a much wider array of complex molecules.

Integration of Artificial Intelligence and Machine Learning in Azetidinone Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. nih.govmdpi.com For azetidinone chemistry, these computational tools offer powerful new capabilities in both designing novel structures and planning their synthesis.

De Novo Design: AI algorithms, particularly generative models, can design entirely new molecules from scratch. nih.govastrazeneca.com By training these models on vast databases of known chemical structures and their biological activities, it is possible to generate novel azetidinone derivatives with optimized properties. For example, an AI could be tasked to design analogs of this compound with predicted improvements in antibacterial potency or reduced susceptibility to β-lactamase enzymes. derpharmachemica.comfrontiersin.org These models can explore a vast chemical space far more rapidly than human chemists, identifying promising candidates for synthesis. nih.gov

Synthesis Prediction: Beyond designing molecules, AI is increasingly used to predict how to make them. Retrosynthesis prediction algorithms can analyze a target molecule like this compound and propose a step-by-step synthetic route. These tools learn from the entire body of published chemical reactions to suggest the most efficient and high-yielding pathways, potentially uncovering non-intuitive strategies.

Property Prediction: Machine learning models are also adept at predicting the physicochemical and biological properties of molecules before they are ever synthesized. This includes predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.gov By screening virtual libraries of azetidinones, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. The integration of these AI tools promises to accelerate the discovery and development of next-generation azetidinone-based therapeutics. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R)-3-Ethyl-4-oxoazetidin-2-yl acetate with high stereochemical purity?

- Methodology : The synthesis typically involves β-lactam ring formation with chiral auxiliaries or asymmetric catalysis. For example, intermediates like tert-butyldimethylsilyl (TBDMS) ethers can protect hydroxyl groups during ring closure to preserve stereochemistry . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization. Post-synthesis, chiral HPLC or NMR with chiral shift reagents can verify enantiomeric excess.

- Data Validation : X-ray crystallography (e.g., Flack parameter analysis) is critical for confirming absolute configuration, as seen in related azetidinone derivatives .

Q. How can the structure of this compound be characterized using spectroscopic techniques?

- Experimental Design :

- NMR : 2D-COSY and HSQC can resolve overlapping signals in the azetidinone core. The acetate group’s methyl protons (~2.1 ppm) and carbonyl carbon (~170 ppm) are diagnostic .

- IR : The β-lactam carbonyl stretch (~1740 cm⁻¹) and acetate C=O (~1760 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetate, m/z ~60).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for this compound?

- Methodology :

- Use single-crystal X-ray diffraction with SHELXL for refinement. The Flack parameter (e.g., −0.2(3) in ) distinguishes enantiomers.

- Compare experimental torsion angles (e.g., C2—O2—C12—O3 = −176.31(17)° ) with DFT-calculated values to validate geometry.

Q. What experimental designs mitigate degradation of this compound during storage or reaction conditions?

- Stability Studies :

- Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and pH (3–9). Monitor degradation via HPLC every 24 hours.

- Key Finding : Organic degradation rates increase with temperature; continuous cooling (e.g., −20°C) stabilizes labile β-lactams .

- Preventive Measures : Use inert atmospheres (N₂/Ar) during reactions and store samples with desiccants (e.g., silica gel) to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.